Cas no 2228452-68-2 (3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine)

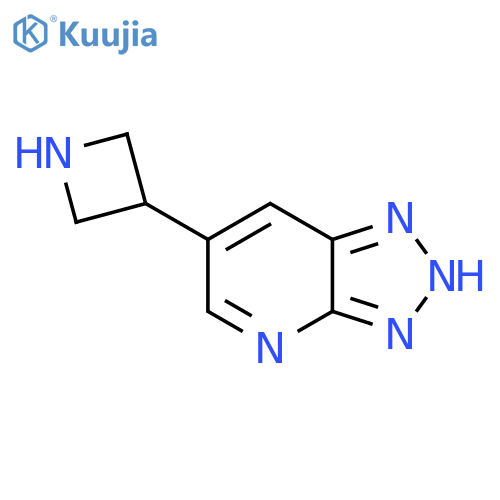

2228452-68-2 structure

商品名:3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine

3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine 化学的及び物理的性質

名前と識別子

-

- 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine

- 3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine

- 2228452-68-2

- EN300-1731103

-

- インチ: 1S/C8H9N5/c1-5(6-2-9-3-6)4-10-8-7(1)11-13-12-8/h1,4,6,9H,2-3H2,(H,10,11,12,13)

- InChIKey: ZCWRYTZNXCVMAE-UHFFFAOYSA-N

- ほほえんだ: N1CC(C2C=NC3C(C=2)=NNN=3)C1

計算された属性

- せいみつぶんしりょう: 175.08579531g/mol

- どういたいしつりょう: 175.08579531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 66.5Ų

3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1731103-0.5g |

3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |

2228452-68-2 | 0.5g |

$2132.0 | 2023-09-20 | ||

| Enamine | EN300-1731103-5.0g |

3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |

2228452-68-2 | 5g |

$6441.0 | 2023-05-26 | ||

| Enamine | EN300-1731103-1.0g |

3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |

2228452-68-2 | 1g |

$2221.0 | 2023-05-26 | ||

| Enamine | EN300-1731103-2.5g |

3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |

2228452-68-2 | 2.5g |

$4355.0 | 2023-09-20 | ||

| Enamine | EN300-1731103-10.0g |

3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |

2228452-68-2 | 10g |

$9550.0 | 2023-05-26 | ||

| Enamine | EN300-1731103-0.05g |

3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |

2228452-68-2 | 0.05g |

$1866.0 | 2023-09-20 | ||

| Enamine | EN300-1731103-0.25g |

3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |

2228452-68-2 | 0.25g |

$2044.0 | 2023-09-20 | ||

| Enamine | EN300-1731103-0.1g |

3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |

2228452-68-2 | 0.1g |

$1955.0 | 2023-09-20 | ||

| Enamine | EN300-1731103-5g |

3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |

2228452-68-2 | 5g |

$6441.0 | 2023-09-20 | ||

| Enamine | EN300-1731103-1g |

3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |

2228452-68-2 | 1g |

$2221.0 | 2023-09-20 |

3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

2228452-68-2 (3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量